6-chloro-N,N-diethylpyridazin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N,N-diethylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-3-12(4-2)8-6-5-7(9)10-11-8/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUVHLIUOIFYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements
Established Synthetic Routes to Pyridazine (B1198779) Derivatives
The creation of the pyridazine framework and its subsequent modification is a well-established field in heterocyclic chemistry. Three primary strategies dominate the synthesis of pyridazine derivatives.
The most fundamental approach to pyridazine synthesis involves the construction of the heterocyclic ring from acyclic precursors. A classic and widely employed method is the condensation reaction between a 1,4-dicarbonyl compound (or a functional equivalent like a γ-keto acid) and hydrazine (B178648) or its derivatives. This reaction proceeds via the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine ring. The versatility of this method allows for the introduction of various substituents onto the pyridazine core based on the choice of the starting dicarbonyl precursor.
Halogenated pyridazines are key intermediates in the synthesis of a vast array of functionalized derivatives due to their susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, facilitates the attack of nucleophiles, leading to the displacement of a halide ion. Chloro- and bromopyridazines are common substrates. This strategy is particularly relevant for the synthesis of aminopyridazines, where nitrogen nucleophiles like ammonia (B1221849) or primary/secondary amines can displace a chlorine atom. The regioselectivity of the substitution can often be controlled by the reaction conditions and the electronic nature of other substituents on the ring.
Modern synthetic organic chemistry has introduced powerful tools for the functionalization of heteroaromatic compounds, and pyridazines are no exception. Palladium-catalyzed cross-coupling reactions are chief among these methods. The Suzuki-Miyaura reaction, which couples a halogenated pyridazine with an organoboron reagent (boronic acid or ester), is a highly effective method for forming new carbon-carbon bonds. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. Similarly, other cross-coupling reactions like the Buchwald-Hartwig amination allow for the formation of carbon-nitrogen bonds, providing an alternative route to aminopyridazines that is complementary to classical nucleophilic substitution.
Synthesis of 6-chloro-N,N-diethylpyridazin-3-amine and Analogous Pyridazinamines
The synthesis of the target compound, this compound, is most strategically approached through the functionalization of a pre-existing pyridazine ring, specifically the commercially available and versatile starting material, 3,6-dichloropyridazine (B152260).
The synthesis of this compound logically proceeds via a regioselective nucleophilic substitution reaction on 3,6-dichloropyridazine. Research has shown that the chlorine atom at the 3-position of 3,6-dichloropyridazine is more susceptible to nucleophilic attack than the chlorine at the 6-position. This inherent reactivity allows for selective mono-substitution.
The synthesis of the closely related precursor, 3-amino-6-chloropyridazine (B20888), is well-documented and serves as a foundational example. This reaction involves treating 3,6-dichloropyridazine with ammonia (typically as an aqueous or methanolic solution) under controlled conditions. google.comjofamericanscience.org
By analogy, the synthesis of this compound is achieved by reacting 3,6-dichloropyridazine with diethylamine (B46881). The greater nucleophilicity of diethylamine compared to ammonia facilitates the displacement of one of the chlorine atoms to form the desired product. The reaction is typically performed in a solvent and may be heated to achieve a reasonable reaction rate. Microwave-assisted methods have also been shown to be effective for the regioselective amination of dichloropyridazines, often leading to shorter reaction times and improved yields. figshare.com
Achieving high yield and selectivity in the synthesis of pyridazinamines from 3,6-dichloropyridazine is dependent on the careful control of several reaction parameters. For the synthesis of the precursor 3-amino-6-chloropyridazine, a variety of conditions have been explored to maximize the formation of the mono-substituted product and minimize the formation of the di-substituted by-product.
A Chinese patent describes a method using ammonia water in various solvents such as methanol, ethanol (B145695), DMF, or water, with reaction temperatures ranging from 30-180°C and reaction times between 5 and 26 hours. google.com Another patented process highlights the use of a water-soluble polyether as an additive in the reaction between 3,6-dichloropyridazine and ammonia, which can improve the reaction efficiency. google.com
The table below summarizes various reported conditions for the synthesis of the key precursor, 3-amino-6-chloropyridazine, illustrating the range of parameters that can be optimized.
| Reactants | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3,6-dichloropyridazine, Ammonia water | Methylene (B1212753) dichloride | 30 | 26 | 81.4 | google.com |
| 3,6-dichloropyridazine, Ammonia water | Water | 120 -> 190 | 0.9 | 90.3 | google.com |
| 3,6-dichloropyridazine, Ammonia water | DMF, Acetonitrile (B52724) | 150 | 6 | 89.3 | google.com |
| 3,6-dichloropyridazine, NH4OH solution | (Aqueous) | 120 (Microwave) | 0.5 | 87 | figshare.com |
For the synthesis of this compound, optimization would similarly focus on solvent choice, temperature, and reaction time. The use of a suitable base to scavenge the HCl by-product may also be necessary. The higher boiling point of diethylamine compared to ammonia allows for a wider range of reaction temperatures under atmospheric pressure. The selection of a polar aprotic solvent like DMF or a protic solvent like ethanol or isopropanol (B130326) can influence the reaction rate and selectivity.
Development of Novel Synthetic Approaches for N,N-diethyl Substitution
The introduction of two ethyl groups onto the nitrogen atom of 3-amino-6-chloropyridazine is a critical transformation in the synthesis of this compound. Traditional methods for N-alkylation of amines often face challenges such as over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts, or the use of hazardous reagents. Consequently, research has been directed towards developing more selective and efficient methodologies.
One of the primary routes to achieve N,N-diethyl substitution is through the reaction of 3-amino-6-chloropyridazine with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. However, controlling the degree of alkylation to prevent the formation of the monoethylated product and the quaternary salt can be challenging.
A more controlled and widely applicable method is reductive amination . This one-pot reaction involves the treatment of the primary amine, 3-amino-6-chloropyridazine, with acetaldehyde (B116499) in the presence of a reducing agent. The reaction proceeds through the in situ formation of an enamine or imine intermediate, which is then reduced to the corresponding N,N-diethylamine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being particularly effective due to their mildness and selectivity. The general advantage of reductive amination is the reduced likelihood of over-alkylation, leading to higher yields of the desired tertiary amine.
Recent advancements have also explored catalytic approaches to N,N-dialkylation. While specific catalytic systems for the direct N,N-diethylation of 3-amino-6-chloropyridazine are not extensively documented in publicly available literature, general methodologies for the N-alkylation of aminopyridines and other heterocyclic amines offer valuable insights. For instance, heterogeneous catalysts are being investigated for the N-alkylation of aminopyridines, which can offer advantages in terms of catalyst recovery and reuse. These processes often involve reacting the aminopyridine with an alcohol (in this case, ethanol) over a solid catalyst at elevated temperatures.
The synthesis of the precursor, 3-amino-6-chloropyridazine, is typically achieved through the reaction of 3,6-dichloropyridazine with ammonia water. This reaction is generally carried out in a suitable solvent at temperatures ranging from 30 to 180°C.
| Method | Alkylating/Acylating Agent | Reducing Agent/Catalyst | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Direct Alkylation | Ethyl Halide (e.g., C₂H₅I) | Base (e.g., K₂CO₃) | Simple procedure | Risk of over-alkylation, formation of byproducts |
| Reductive Amination | Acetaldehyde (CH₃CHO) | NaBH(OAc)₃, NaBH₃CN | High selectivity for tertiary amine, milder conditions | Requires a stoichiometric amount of reducing agent |
| Catalytic N-Alkylation | Ethanol (C₂H₅OH) | Heterogeneous catalysts (e.g., supported metals) | Catalyst recyclability, atom economy | May require higher temperatures and pressures |
Green Chemistry Principles and Sustainable Synthesis of Pyridazine Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes for pyridazine derivatives, aiming to reduce environmental impact and enhance sustainability. Key areas of focus include the use of alternative energy sources, greener solvents, and catalytic methods.
Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. For the synthesis of pyridazine derivatives, microwave irradiation can be applied to various reaction steps, including the initial formation of the pyridazine ring and subsequent functional group manipulations. The rapid and uniform heating provided by microwaves can enhance reaction rates and, in some cases, enable reactions that are inefficient under conventional heating.
The choice of solvent is another critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Ionic liquids (ILs) have been investigated as environmentally benign alternatives. These salts, which are liquid at or near room temperature, possess negligible vapor pressure, high thermal stability, and can be tuned to have specific solvating properties. In the context of pyridazine synthesis, ionic liquids can act as both the solvent and catalyst, facilitating reactions and simplifying product isolation.
Furthermore, the development of catalytic processes is a cornerstone of green chemistry. The use of catalysts, particularly heterogeneous catalysts, can reduce waste by enabling reactions to proceed with high selectivity and allowing for the easy separation and recycling of the catalyst. For the synthesis of N-substituted pyridazines, research into solid acid or metal-based catalysts for N-alkylation reactions holds promise for developing more sustainable manufacturing processes. These catalytic methods often utilize more environmentally friendly alkylating agents, such as alcohols, with water being the only byproduct.
| Green Chemistry Principle | Application in Pyridazine Synthesis | Observed Benefits |
|---|---|---|
| Alternative Energy Sources | Microwave-assisted synthesis | Reduced reaction times, higher yields, cleaner products |
| Safer Solvents | Use of ionic liquids | Low volatility, potential for recyclability, can act as catalyst |
| Catalysis | Development of heterogeneous catalysts for N-alkylation | Catalyst reusability, improved atom economy, use of greener reagents |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation (e.g., 1H, 13C NMR)
NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the pyridazine (B1198779) ring and the diethylamino group. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet, quartet), and coupling constants (J, in Hz) would confirm the connectivity of atoms. For the diethyl group, one would anticipate a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The two protons on the pyridazine ring would likely appear as doublets.
¹³C NMR: The carbon NMR spectrum would provide the number of unique carbon environments. Signals would be expected for the carbons in the pyridazine ring and the two distinct carbons of the ethyl groups.
Without experimental data, a table of expected shifts cannot be provided.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
HRMS is crucial for determining the precise molecular weight and elemental formula of a compound. An ESI-TOF (Electrospray Ionization - Time of Flight) analysis would provide a high-resolution mass measurement of the molecular ion (e.g., [M+H]⁺), confirming the elemental composition of C₈H₁₂ClN₃. The analysis would also reveal characteristic isotopic patterns, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl). Fragmentation analysis would help to confirm the structure by identifying stable fragments resulting from the breakdown of the parent molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies.
IR Spectroscopy: An IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations from the alkyl and aromatic groups, C=N and C=C stretching from the pyridazine ring, and C-Cl stretching vibrations.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the pyridazine ring structure.
A table of specific vibrational frequencies is not available from the searched literature.
X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would determine precise bond lengths, bond angles, and dihedral angles. It would also reveal the supramolecular arrangement, including any intermolecular interactions like hydrogen bonding networks or π-stacking, which govern the crystal packing. No crystallographic studies for 6-chloro-N,N-diethylpyridazin-3-amine have been found in the public domain.
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating the compound from impurities and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of a compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid. Purity would be determined by the relative area of the main peak in the chromatogram.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a higher-resolution version of HPLC that uses smaller particle size columns to achieve faster and more efficient separations. This technique would be suitable for high-throughput purity analysis and for separating closely related impurities.
Specific retention times and detailed method parameters for the analysis of this compound are not available in the reviewed sources.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is instrumental in identifying and quantifying individual components within a mixture. In the context of "this compound," GC-MS analysis provides critical information regarding its purity, molecular weight, and structural characteristics through its distinct fragmentation pattern.
While specific, experimentally-derived GC-MS data for "this compound" is not extensively available in public scientific literature, a theoretical analysis based on established principles of mass spectrometry for pyridazine derivatives and N,N-dialkylamines allows for the prediction of its mass spectrum and fragmentation pathways. The molecular structure of the compound, with its chlorinated pyridazine ring and a diethylamino group, offers several potential sites for fragmentation upon electron ionization.
Predicted Fragmentation Pattern:
Upon introduction into the GC-MS system, the vaporized "this compound" molecule would be subjected to electron ionization. This process would lead to the formation of a molecular ion (M+•), which would then undergo a series of fragmentation events to produce smaller, characteristic ions. The relative abundance of these fragments helps in elucidating the structure of the parent molecule.
The molecular formula for this compound is C8H12ClN3, which gives it a molecular weight of approximately 185.65 g/mol . The monoisotopic mass would be approximately 185.0719 Da. The presence of a chlorine atom would result in a characteristic M+2 isotopic peak, with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
The primary fragmentation pathways are expected to involve the diethylamino substituent and the pyridazine ring.
Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). For the diethylamino group, this would involve the loss of a methyl radical (•CH₃), leading to a stable iminium cation.
Beta-Cleavage: Another likely fragmentation is the loss of an ethyl radical (•CH₂CH₃) from the diethylamino group.
Ring Fragmentation: The pyridazine ring itself can undergo fragmentation. This could involve the loss of nitrogen (N₂) or hydrogen cyanide (HCN).
Loss of Chlorine: Cleavage of the carbon-chlorine bond could also occur, leading to a fragment ion without the chlorine atom.
Detailed Research Findings:
Based on these principles, the following table outlines the predicted major fragments for "this compound" under electron ionization conditions. The m/z (mass-to-charge ratio) for each fragment is provided, along with the proposed chemical formula and the likely fragmentation pathway.
Interactive Data Table: Predicted GC-MS Fragmentation of this compound
| m/z (Predicted) | Proposed Ion Formula | Proposed Fragmentation Pathway |
| 185/187 | [C₈H₁₂ClN₃]⁺• | Molecular Ion (M⁺•) |
| 170/172 | [C₇H₉ClN₃]⁺ | Loss of a methyl radical (•CH₃) via α-cleavage |
| 156/158 | [C₆H₇ClN₃]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 150 | [C₈H₁₂N₃]⁺ | Loss of a chlorine radical (•Cl) |
| 111/113 | [C₄H₂ClN₂]⁺ | Fragmentation of the pyridazine ring |
It is important to note that the relative abundances of these peaks would depend on the specific conditions of the GC-MS analysis, such as the ionization energy. The retention time in the gas chromatograph would be dependent on the column type, temperature program, and carrier gas flow rate. Without experimental data, a precise retention time cannot be provided. The data presented here is a theoretical interpretation and serves as a guide for the potential mass spectrometric behavior of "this compound."
Computational Chemistry and in Silico Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of pyridazine (B1198779) derivatives. For compounds structurally related to 6-chloro-N,N-diethylpyridazin-3-amine, DFT methods like B3LYP have been employed to optimize molecular geometries and analyze frontier molecular orbitals (HOMO and LUMO). jlu.edu.cn These analyses help in understanding the electronic properties and reaction mechanisms.
Studies on similar molecules, such as 3-chloro-6-methoxypyridazine, have utilized DFT calculations to determine molecular geometry and vibrational frequencies, showing good correlation with experimental FT-IR and FT-Raman spectra. nih.gov Furthermore, the analysis of frontier molecular orbitals and molecular electrostatic potential (MEP) can identify the most probable sites for electrophilic and nucleophilic attacks, thus predicting the molecule's reactivity. nih.gov For instance, in a QSAR study of 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine derivatives, DFT at the B3LYP/6-311++G** level was used to calculate quantum-chemical features that influence their toxic effects. researchgate.net
Table 1: Examples of DFT Applications in Related Chloro-Nitrogen Heterocycles
| Computational Method | Application | Insights Gained | Reference Compound |
|---|---|---|---|
| DFT B3LYP | Geometric optimization, Frontier molecular orbital analysis | Understanding of electronic properties and stability. | 6-Chloro-2-diethylaminoethyl-3(2H)-pyridazinone |
| DFT/B3LYP/6-311G(d,p) | Calculation of molecular geometry and vibrational frequencies | Correlation with experimental spectroscopic data. | 3-chloro-6-methoxypyridazine |
| DFT/B3LYP/6-311++G** | Calculation of quantum-chemical descriptors | Identification of features influencing toxicity. | 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful tool to investigate the conformational landscape and intermolecular interactions of flexible molecules like this compound. By simulating the motion of atoms over time, MD can reveal the preferred conformations of the diethylamino group and how the molecule interacts with its environment, such as solvent molecules or a biological target.
In studies of related compounds, such as halogen-substituted pyrazine-carboxamides, MD simulations have been used to assess the stability of ligand-protein complexes derived from docking studies. chemrxiv.org These simulations can provide insights into the dynamic behavior of the ligand in the binding pocket and help to refine the understanding of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For chloro-nitrogen heterocyclic compounds, QSAR studies have been instrumental in identifying key molecular descriptors that govern their activity.
For example, a QSAR study on 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine derivatives revealed that the charge on the nitrogen atom and the electron density are important factors in their toxic behavior. researchgate.net Higher dipole moments were also correlated with higher toxicity in this series of compounds. researchgate.net Another QSAR study on 3-amino-6-chloro-benzodithiazine derivatives identified descriptors from Radial Distribution Function (RDF) and 3D-MorSE codes as being significant for their anticancer activity. mdpi.com Such models are valuable for the virtual screening of new compounds and for guiding the design of more potent and selective analogs of this compound.
Table 2: Key Descriptors in QSAR Models of Related Compounds
| Descriptor Type | Specific Descriptor | Biological Activity Influenced | Reference Compound Series |
|---|---|---|---|
| Electronic | Charge on nitrogen atom | Toxicity | 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine |
| Electronic | Electron density | Toxicity | 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine |
| Global | Dipole moment | Toxicity | 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine |
| Topological | RDF055p, RDF145m | Anticancer activity | 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine |
| 3D | Mor32m, Mor16e | Anticancer activity | 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine |
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This technique is widely used to understand the potential biological targets of a compound and the specific interactions that stabilize the ligand-receptor complex.
For instance, in a study of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides as anticancer agents, induced-fit docking was used to investigate their binding modes within the PI3Kα binding site. mdpi.com Similarly, molecular docking has been employed to study the interactions of novel pyridine derivatives with their biological targets. nih.gov These studies can reveal key amino acid residues involved in binding and provide a rationale for the observed biological activity, which is a crucial step in structure-based drug design. While specific docking studies on this compound are not prevalent, the methodologies applied to similar structures demonstrate the potential of this approach.
Cheminformatics Approaches for Analog Design, Library Generation, and Virtual Screening
Cheminformatics encompasses a range of computational tools and techniques used to organize, analyze, and model chemical information. For a scaffold like this compound, cheminformatics approaches are invaluable for designing novel analogs, generating chemical libraries for screening, and performing virtual screening campaigns to identify promising new compounds.
By analyzing databases of known active compounds, pharmacophore models can be developed to capture the essential three-dimensional arrangement of chemical features required for biological activity. These models can then be used to search virtual libraries for molecules that fit the pharmacophore, thus identifying potential new leads. Furthermore, similarity searching and substructure searching are fundamental cheminformatics techniques that can be used to explore the chemical space around the this compound core structure.
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds. For example, the calculation of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can provide valuable information for structure elucidation.
A study on the related compound 3-chloro-6-methoxypyridazine demonstrated that DFT calculations can accurately predict its FT-IR and FT-Raman spectra. nih.gov The isotropic chemical shifts for ¹H and ¹³C NMR were also computed and showed good agreement with experimental data. nih.gov This predictive power is extremely useful for confirming the structure of this compound and its derivatives, and for interpreting complex experimental spectra.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6-Chloro-2-diethylaminoethyl-3(2H)-pyridazinone |
| 3-chloro-6-methoxypyridazine |
| 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine |
| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide |
| 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide |
No Publicly Available Preclinical Data on the Biological Activity of this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available information regarding the preclinical biological and pharmacological properties of the chemical compound This compound . While research exists on structurally related pyridazine derivatives, the specific biological activities, mechanistic pharmacology, and preclinical data for this particular compound are not detailed in the accessible scientific domain.
The stringent requirement to focus solely on "this compound" prevents the inclusion of data from related analogs, such as those with different N-alkyl substituents (e.g., dimethyl or ethyl) or alternative substitution patterns on the pyridazine ring. For instance, studies on the parent compound, 6-chloropyridazin-3-amine, or more complex molecules synthesized from it, cannot be accurately extrapolated to describe the specific actions of the N,N-diethyl derivative.
Consequently, it is not possible to provide a detailed and scientifically accurate account for the requested sections on the compound's preclinical profile. This includes:
Biological Activity and Mechanistic Pharmacology Preclinical Focus
Preclinical Pharmacological Investigations:No preclinical studies in disease models, including those for anti-infective or anti-proliferative modalities, have been found for this compound.
Without primary research data, any attempt to generate content for the specified outline would be speculative and would not meet the required standards of scientific accuracy. The scientific community has not, to date, published research that would allow for a thorough and informative article on the preclinical pharmacology of 6-chloro-N,N-diethylpyridazin-3-amine.
Neuromodulatory and Central Nervous System Activities
A comprehensive review of scientific literature and preclinical data reveals no published studies investigating the neuromodulatory or central nervous system activities of this compound. Consequently, there is no available research detailing its potential as an antidepressant or anticonvulsant agent. The effects of this specific compound on neuronal pathways, neurotransmitter systems, or behavioral models relevant to CNS disorders have not been characterized.
Anti-inflammatory and Immunomodulatory Effects
There is currently a lack of preclinical data concerning the anti-inflammatory or immunomodulatory properties of this compound. Scientific investigations into its potential effects on inflammatory pathways, cytokine production, or immune cell function have not been reported in the available literature. Therefore, its profile as a potential anti-inflammatory or immunomodulatory agent remains unestablished.
Cardiovascular System Modulators
The potential for this compound to act as a modulator of the cardiovascular system has not been explored in preclinical research. There are no available studies that assess its activity as an antihypertensive agent or a vasodilator. Its effects on cardiovascular parameters such as blood pressure, heart rate, or vascular tone are currently unknown.
Diverse Applications in Materials Science and Agrochemicals
Supramolecular Assembly and Host-Guest Chemistry Involving Pyridazine (B1198779) Moieties
The pyridazine ring possesses unique physicochemical properties that are valuable in the design of molecules for supramolecular assembly and host-guest chemistry. nih.gov These properties include a high dipole moment and a robust, dual hydrogen-bonding capacity, which are crucial for molecular recognition and the formation of well-defined, non-covalent structures. nih.gov The two adjacent nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, facilitating interactions with complementary guest molecules. blumberginstitute.org
Optoelectronic Applications: Non-linear Optics and Photovoltaic Materials
The electron-deficient nature of the pyridazine ring makes its derivatives promising candidates for applications in optoelectronic materials, including non-linear optics (NLO) and organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). scholarsresearchlibrary.comfrontiersin.org The incorporation of electron-donating and electron-withdrawing groups on the pyridazine core can create "push-pull" molecules with significant intramolecular charge transfer (ICT) character, a key requirement for NLO activity. scholarsresearchlibrary.comresearchgate.net
In the realm of OLEDs, pyridazine-based compounds have been explored as components of both the emissive layer and the host material. frontiersin.orgrsc.org The ability of the pyridazine ring to act as an electron acceptor is beneficial for creating bipolar host materials that facilitate balanced charge transport, leading to improved device efficiency. frontiersin.org For instance, symmetric tetradentate platinum(II) complexes featuring pyridazine ligands have been synthesized and shown to exhibit orange emission with high thermal stability, making them suitable for OLED applications. rsc.org
The development of new aromatic compounds with a pyridazine core has also been pursued for photovoltaic applications. nih.govresearchgate.net Polymers incorporating pyridazine monomers have been synthesized and tested in organic solar cells, demonstrating the potential of this class of materials in converting light into electricity. nih.gov The electronic properties of these materials, such as their HOMO and LUMO energy levels, can be tuned by modifying the substituents on the pyridazine ring to optimize their performance in photovoltaic devices. scholarsresearchlibrary.com
Below is a table summarizing the performance of some reported OLEDs that utilize pyridazine derivatives, illustrating the potential of this class of compounds in optoelectronic applications.
| Compound Type | Role in OLED | Maximum External Quantum Efficiency (EQEmax) | Emission Color | Luminance (cd/m²) |
| Platinum(II) complex with aza-triptycene pyridazine ligand | Emitter | Not specified | Orange | 10,873 |
| Pyridazine-based Thermally Activated Delayed Fluorescence (TADF) compound | Emitter | > 5.8% | Not specified | Not specified |
Catalytic Applications as Ligands in Transition Metal Chemistry and Catalysis
The nitrogen atoms of the pyridazine ring possess lone pairs of electrons that can coordinate with transition metal ions, making pyridazine derivatives valuable ligands in coordination chemistry and catalysis. researchgate.net The formation of stable complexes with transition metals is a cornerstone of many catalytic processes. The electronic properties and steric hindrance of the substituents on the pyridazine ring can be tailored to modulate the reactivity and selectivity of the resulting metal complex. acs.org
Pyridazine-based ligands have been utilized in a variety of transition metal-catalyzed reactions. rsc.org For example, diazinium carbenes derived from pyridazine can act as ditopic ligands, binding to Lewis acids at both the ylidene carbon and a nitrogen atom. acs.org These ligands have shown promise in the construction of photoactive complexes. acs.org Furthermore, the functionalization of pyridines and related N-heterocycles through transition metal-catalyzed C-H activation is a significant area of research, and pyridazine-based ligands can play a role in facilitating these transformations. beilstein-journals.orgnih.gov The ability to fine-tune the ligand's electronic and steric properties is crucial for achieving high efficiency and selectivity in these catalytic cycles. core.ac.uknih.gov
While specific catalytic applications of 6-chloro-N,N-diethylpyridazin-3-amine have not been detailed in the literature, its structure suggests that it could potentially act as a ligand for various transition metals. The diethylamino and chloro substituents would influence the electron density on the pyridazine ring and its coordination behavior.
Agrochemical Development: Herbicidal, Fungicidal, and Plant Growth Regulatory Activities
Pyridazine derivatives are a well-established class of compounds in the agrochemical industry, exhibiting a broad spectrum of biological activities, including herbicidal, fungicidal, and plant growth regulatory effects. researchgate.net The pyridazine ring is a core component of several commercial herbicides. acs.org
The herbicidal activity of pyridazine derivatives is often linked to their ability to inhibit specific enzymes in plants. For example, some pyridazine compounds are known to target phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. acs.org Inhibition of PDS leads to the accumulation of phytoene and a lack of photoprotective carotenoids, resulting in bleaching of the plant tissues and eventual death. acs.org The nature and position of substituents on the pyridazine ring are critical for herbicidal efficacy. For instance, studies have shown that a substituted phenoxy group at the 3-position and an electron-withdrawing group on an adjacent benzene (B151609) ring are important for high herbicidal activity in certain series of pyridazine derivatives. nih.gov
In addition to herbicidal action, some pyridazine derivatives have demonstrated fungicidal properties. nih.govmdpi.com The development of new antifungal agents is crucial for managing crop diseases. Furthermore, certain pyridazine compounds have been investigated as plant growth regulators, influencing processes such as germination, morphogenesis, and lignin (B12514952) content in plants. researchgate.net
The following table presents data on the herbicidal activity of some pyridazine derivatives against common weeds, highlighting the potential of this chemical class in agriculture.
| Compound | Target Weed | Concentration/Dosage | Inhibition Rate (%) |
| 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1) | Echinochloa crus-galli (root) | 100 µg/mL | 100 |
| 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1) | Portulaca oleracea (root) | 100 µg/mL | 100 |
| 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivative | Dicotyledonous plants | 75 g/ha | Equal or higher than diflufenican |
| sec-p-menthane-7-amine derivative (3p) | Barnyard grass (root) | Not specified | 404% higher than glyphosate |
Future Directions and Research Challenges
Development of Novel Synthetic Methodologies for Enhanced Structural Diversity of Pyridazine (B1198779) Derivatives
The ability to generate a wide array of pyridazine derivatives is fundamental to exploring their full potential. Future research will undoubtedly focus on the development of more efficient, sustainable, and versatile synthetic methods. A key area of advancement lies in the late-stage functionalization of the pyridazine core. Techniques such as C-H activation and functionalization will enable the direct introduction of various substituents onto the pyridazine ring, bypassing the need for pre-functionalized starting materials and thus streamlining synthetic routes.
Furthermore, the development of novel one-pot and multicomponent reactions will be crucial for rapidly assembling complex pyridazine-based molecules. These strategies improve atom economy and reduce waste, aligning with the principles of green chemistry. The exploration of photoredox catalysis and electrochemical methods is also expected to unlock new reaction pathways for the synthesis and modification of pyridazines, offering access to previously unattainable chemical space.
Integration of Advanced Computational Design and Optimization Strategies in Drug Discovery and Materials Science
Computational chemistry has become an indispensable tool in the design and optimization of functional molecules. In the context of pyridazine derivatives, advanced computational strategies will play an increasingly pivotal role. Molecular docking and dynamics simulations will continue to be refined to more accurately predict the binding modes and affinities of pyridazine-based ligands with biological targets, thereby guiding the design of more potent and selective drugs.
Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in identifying the key structural features required for a desired biological activity or material property. nih.govnih.gov These models, built upon existing experimental data, can be used to virtually screen large libraries of pyridazine derivatives and prioritize candidates for synthesis and testing. This in silico approach significantly reduces the time and cost associated with traditional trial-and-error methods.
Exploration of Polypharmacology and Multi-Targeting Approaches for Complex Diseases
The traditional "one target, one drug" paradigm is often insufficient for treating complex multifactorial diseases such as cancer and neurodegenerative disorders. The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction. The versatile pyridazine scaffold is well-suited for the development of multi-target ligands.
Future research will focus on the rational design of pyridazine derivatives that can simultaneously modulate the activity of several key proteins involved in a disease pathway. For instance, a single pyridazine-based molecule could be engineered to inhibit multiple kinases that are dysregulated in a particular cancer. nih.gov This multi-targeting approach has the potential to enhance therapeutic efficacy and overcome drug resistance.
Development of High-Throughput Screening Platforms for Rapid Identification of Bioactive Pyridazines
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid testing of large compound libraries for biological activity. nih.gov The development of more sophisticated and efficient HTS platforms will be essential for unlocking the therapeutic potential of diverse pyridazine libraries.
Future HTS platforms will likely incorporate high-content imaging and phenotypic screening approaches. These methods provide a more holistic view of a compound's effect on cellular systems, moving beyond single-target assays. The miniaturization of assays and the use of robotic automation will continue to increase the throughput of screening campaigns, allowing for the evaluation of ever-larger and more diverse collections of pyridazine derivatives in a shorter amount of time.
Application of Artificial Intelligence and Machine Learning in Predicting Pyridazine Properties and Activities
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemistry. nih.gov In the context of pyridazine research, AI and ML algorithms can be trained on vast datasets of chemical structures and their associated properties to build predictive models. These models can then be used to forecast the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel pyridazine compounds before they are even synthesized. nih.govdigitellinc.com
Investigation of Pyridazine Scaffolds in Emerging Fields (e.g., targeted degradation, theranostics)
The unique structural and electronic properties of the pyridazine ring make it an attractive scaffold for exploration in cutting-edge areas of biomedical research. One such area is targeted protein degradation, where bifunctional molecules known as PROTACs (Proteolysis Targeting Chimeras) are used to selectively eliminate disease-causing proteins. The pyridazine core can serve as a linker or a ligand-binding element in the design of novel PROTACs. mdpi.comyoutube.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6-chloro-N,N-diethylpyridazin-3-amine?
- Methodology :
- Step 1 : Start with a pyridazine core (e.g., 3,6-dichloropyridazine ) and perform selective nucleophilic substitution. React with diethylamine under controlled conditions (e.g., reflux in ethanol at 60–80°C for 12–24 hours) to replace the chlorine at the 3-position.
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-alkylation. Diethylamine must be anhydrous to prevent hydrolysis .
- Example Yield : ~65–75% (reported for analogous chloro-pyridazine derivatives) .
Q. How is this compound characterized using spectroscopic techniques?
- Methodology :
- NMR :
- ¹H NMR : Peaks for diethyl groups (δ 1.2–1.4 ppm, triplet; δ 3.4–3.6 ppm, quartet) and pyridazine protons (δ 6.8–7.2 ppm, aromatic signals).
- ¹³C NMR : Pyridazine carbons (δ 150–160 ppm), N-bound ethyl carbons (δ 40–45 ppm) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 200.6 (calculated for C₈H₁₂ClN₃) with fragments at m/z 165 (loss of Cl) and 121 (pyridazine ring cleavage) .
- IR : N–H stretching (3300–3400 cm⁻¹) and C–Cl vibration (700–750 cm⁻¹) .
Advanced Research Questions
Q. What crystallographic methods are used to determine the molecular structure of this compound and its analogs?
- Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Crystals grown via slow evaporation (solvent: dichloromethane/hexane). Data collected at 295 K using a Bruker Kappa APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Refinement : SHELXL software for structure solution and refinement. Key parameters (e.g., R₁ = 0.039, wR₂ = 0.110) ensure accuracy .
- Structural Insights : Bond lengths (C–N: 1.34 Å, C–Cl: 1.73 Å) and dihedral angles confirm planarity of the pyridazine ring .
Q. How can researchers resolve contradictions in reported reaction yields for synthesizing this compound?
- Methodology :
- Comparative Analysis : Evaluate solvent polarity (e.g., ethanol vs. DMF), temperature (room temp vs. reflux), and stoichiometry (amine excess vs. equimolar).
- Case Study : Higher yields (75%) in ethanol at 80°C vs. lower yields (50%) in DMF due to side reactions .
- Statistical Tools : Use Design of Experiments (DoE) to optimize parameters. For example, a 2³ factorial design identifies temperature as the most critical factor.
Q. What computational approaches predict the physicochemical properties of this compound?
- Methodology :
- DFT Calculations : B3LYP/6-311+G(d,p) basis set for geometry optimization. Predicts dipole moment (~3.5 D) and HOMO-LUMO gap (~5.2 eV), indicating moderate reactivity .
- Solubility Prediction : COSMO-RS model estimates log P (octanol/water) = 2.1, suggesting moderate hydrophobicity .
- ADMET Profiling : SwissADME predicts high gastrointestinal absorption but low blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
